Benzyl 2-(oxetan-3-ylidene)acetate
Overview
Description
Benzyl 2-(oxetan-3-ylidene)acetate is an organic compound with the molecular formula C12H12O3. It features a benzyl group attached to an oxetane ring via an acetate linkage. The oxetane ring, a four-membered cyclic ether, is known for its strained structure, which imparts unique reactivity to the compound. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 2-(oxetan-3-ylidene)acetate can be synthesized through several methods. One common approach involves the reaction of acetic acid with benzyl alcohol to form benzyl acetate. This intermediate is then reacted with a base, such as sodium oxide, to produce 2-(oxetan-3-ylidene) ethanol . Another method involves the Horner–Wadsworth–Emmons reaction, where oxetan-3-one is reacted with methyl-2-(dimethoxyphosphoryl)acetate to obtain methyl (oxetan-3-ylidene)acetate, which can be further treated with benzyl alcohol .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-(oxetan-3-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can open the oxetane ring, leading to different products.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or ethers.
Substitution: Formation of various substituted acetates or ethers.
Scientific Research Applications
Benzyl 2-(oxetan-3-ylidene)acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of Benzyl 2-(oxetan-3-ylidene)acetate involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, thereby modulating biological pathways. The strained oxetane ring is particularly prone to nucleophilic attack, making it a versatile intermediate in synthetic chemistry .
Comparison with Similar Compounds
- Methyl 2-(oxetan-3-ylidene)acetate
- Ethyl 2-(oxetan-3-ylidene)acetate
- Propyl 2-(oxetan-3-ylidene)acetate
Comparison: Benzyl 2-(oxetan-3-ylidene)acetate is unique due to the presence of the benzyl group, which imparts distinct physicochemical properties compared to its methyl, ethyl, and propyl counterparts. The benzyl group enhances the compound’s stability and reactivity, making it more suitable for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
benzyl 2-(oxetan-3-ylidene)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c13-12(6-11-7-14-8-11)15-9-10-4-2-1-3-5-10/h1-6H,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQLRHRBQDOIQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC(=O)OCC2=CC=CC=C2)CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70716722 | |
Record name | Benzyl (oxetan-3-ylidene)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70716722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1242160-03-7 | |
Record name | Benzyl (oxetan-3-ylidene)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70716722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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